molecular formula C10H14ClNO3 B2516351 (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride CAS No. 845909-40-2

(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Cat. No. B2516351
CAS RN: 845909-40-2
M. Wt: 231.68
InChI Key: ISRJRRVWAPZDPY-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a chiral molecule that is of interest due to its potential pharmacological properties and as an intermediate in organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related beta-amino acid analogs, such as the one described in the first paper, involves starting from commercially available reagents and employing asymmetric synthesis techniques to achieve the desired chiral product . The synthesis route is noted for its conciseness and good overall yield, which is a desirable feature for the production of pharmaceutical intermediates. Although the exact synthesis of (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride would be expected to contain functional groups typical of beta-amino acids, such as an amino group and a carboxylate ester. The presence of a chiral center would result in optical activity, which is a key consideration in the development of drugs that require specific enantiomers for efficacy or reduced side effects.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of both amino and ester groups. These functional groups can participate in a variety of chemical reactions, including nucleophilic addition or substitution, which are often employed in the synthesis of more complex molecules. The papers provided do not directly address the reactivity of (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, but they do discuss the reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, such as solubility, melting point, and stability, would be influenced by its functional groups and molecular structure. For instance, the presence of a hydrochloride salt form generally increases water solubility, which can be advantageous for biological applications. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do provide insights into the properties of similar compounds, which can be used as a reference .

Scientific Research Applications

Antitumor and Immunomodulatory Effects

Research on compounds with similar structures, such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), indicates potential antitumor efficacy in several cancer models. FTY720's activity, not requiring phosphorylation for its cytotoxic effect, suggests the involvement of S1PR-independent mechanisms. This insight could guide further exploration into related compounds like (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride for their potential antitumor and immunomodulatory applications (Li Zhang et al., 2013).

Flavor Compounds in Foods

The production and breakdown pathways of branched aldehydes, including compounds structurally related to (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, are crucial in the flavor profile of many fermented and non-fermented food products. Understanding these pathways enables control over the formation of desired levels of flavor compounds, indicating the relevance of such research in food science and technology (B. Smit et al., 2009).

Pharmaceutical and Therapeutic Research

Enantiomers of racemic compounds, including those related to (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, have been explored for their therapeutic potential. Preclinical research suggests that specific enantiomers may offer improved therapeutic indexes, maintaining therapeutic effects with reduced side effects. This highlights the importance of investigating the individual effects of enantiomers for potential pharmaceutical applications (Elizabeth G. Pitts et al., 2018).

Bioavailability and Metabolism Studies

Studies on the absorption, metabolism, distribution, and excretion of compounds, such as (-)-epicatechin, provide a framework for understanding the bioavailability of phenolic compounds. This research is essential for determining the efficacy and safety of dietary polyphenols, including potential applications for (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in human health (G. Borges et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRJRRVWAPZDPY-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

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